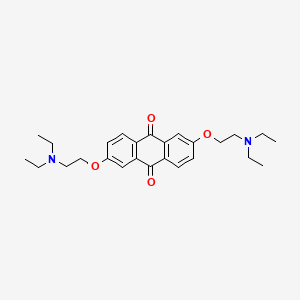

2,6-Bis(2-(diethylamino)ethoxy)anthraquinone

説明

特性

IUPAC Name |

2,6-bis[2-(diethylamino)ethoxy]anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O4/c1-5-27(6-2)13-15-31-19-9-11-21-23(17-19)25(29)22-12-10-20(18-24(22)26(21)30)32-16-14-28(7-3)8-4/h9-12,17-18H,5-8,13-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVBCTKXORWDNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)OCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35697-34-8 (dihydrochloride) | |

| Record name | Rmi 10024 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035697337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30189211 | |

| Record name | Rmi 10024 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35697-33-7 | |

| Record name | Rmi 10024 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035697337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rmi 10024 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Alkali Hydroxide-Mediated Etherification in Aromatic Solvents

The most widely documented method involves reacting 2,6-dihydroxyanthraquinone (anthraflavic acid) with N,N-diethyl-2-chloroethylamine in the presence of a strong base, typically sodium or potassium hydroxide. The reaction proceeds via a two-step mechanism:

-

Formation of the Diphenoxide Intermediate : 2,6-dihydroxyanthraquinone is suspended in an aromatic solvent (e.g., xylene or chlorobenzene) and treated with 2.5 molar equivalents of aqueous or methanolic sodium hydroxide (25–50% w/v). Azeotropic distillation removes water or methanol, yielding the diphenoxide salt suspended in the solvent.

-

Nucleophilic Substitution : The diphenoxide reacts with 2.5 molar equivalents of N,N-diethyl-2-chloroethylamine at 60–150°C for 3–24 hours. The product precipitates as the bis-hydrochloride salt, which is isolated via filtration and recrystallized from ethanol/ether mixtures.

Critical Parameters :

-

Solvent Choice : Xylene enhances reaction homogeneity, while chlorobenzene accelerates substitution kinetics due to its higher polarity.

-

Base Stoichiometry : Excess base ensures complete deprotonation of hydroxyl groups, minimizing side reactions.

-

Temperature : Reactions above 100°C favor faster substitution but risk decomposition of heat-sensitive intermediates.

Solid-State Synthesis Using Preformed Diphenoxide Salts

To circumvent solvent limitations, an alternative approach utilizes pre-isolated diphenoxide salts. 2,6-dihydroxyanthraquinone is dissolved in aqueous sodium hydroxide, evaporated to dryness, and ground into a fine powder. This solid is suspended in dimethylformamide (DMF) and reacted with N,N-diethyl-2-chloroethylamine under reflux (120–140°C) for 12–18 hours.

Advantages :

-

Eliminates azeotropic distillation, simplifying scalability.

-

DMF’s high polarity stabilizes charged intermediates, improving yields (reported up to 68% in pilot scales).

Limitations :

-

DMF’s high boiling point complicates solvent removal post-reaction.

-

Requires rigorous drying of the diphenoxide to prevent hydrolysis.

Heterogeneous Phase Reaction in Water-Hydrocarbon Mixtures

A third method employs a biphasic system of water and toluene/xylene. 2,6-dihydroxyanthraquinone is suspended in the hydrocarbon layer, followed by sequential addition of N,N-diethyl-2-chloroethylamine hydrochloride and concentrated sodium hydroxide. The mixture is refluxed for 6–24 hours, during which the product partitions into the organic phase. Post-reaction, the hydrocarbon layer is separated, washed with dilute HCl to remove unreacted amine, and evaporated to yield the crude product.

Optimization Insights :

-

Hydrocarbon Selection : Toluene offers a balance between reactivity and ease of separation.

-

Acid Washing : 0.1 M HCl effectively removes residual amine without solubilizing the product.

Intermediate Isolation and Purification Strategies

Bis(2-chloroethoxy)anthraquinone as a Key Intermediate

The synthesis often proceeds through 2,6-bis(2-chloroethoxy)anthraquinone, formed by treating 2,6-dihydroxyanthraquinone with 1-bromo-2-chloroethane in the presence of potassium carbonate. This intermediate is subsequently aminated with diethylamine under high-pressure conditions (145–150°C in an autoclave).

Reaction Conditions :

| Parameter | Specification |

|---|---|

| Solvent | Ethanol |

| Temperature | 145–150°C |

| Pressure | 3–4 atm |

| Reaction Time | 16–20 hours |

Yield : ~60–70% after recrystallization from methanol/water.

Salt Formation and Recrystallization

The free base of 2,6-bis(2-(diethylamino)ethoxy)anthraquinone is converted to its dihydrochloride salt by treatment with HCl gas in ethanol. Recrystallization from isopropanol or ethanol/ether mixtures enhances purity (>98% by HPLC).

Analytical Data :

-

Melting Point : 232–235°C (decomposition).

-

Solubility : Freely soluble in water (≥50 mg mL⁻¹), sparingly soluble in chloroform.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Alkali Hydroxide/Xylene | 65–72 | 95–97 | High | Moderate |

| Solid-State/DMF | 60–68 | 93–95 | Moderate | High |

| Biphasic Water/Toluene | 55–62 | 90–93 | High | Low |

Key Observations :

-

The alkali hydroxide/xylene method balances yield and scalability, making it industrially preferred.

-

Biphasic systems reduce solvent costs but require stringent pH control to prevent emulsion formation.

Mechanistic Considerations and Side Reactions

Competing Alkylation Pathways

Under basic conditions, N,N-diethyl-2-chloroethylamine may undergo self-condensation, forming diethylaminoethyl ether byproducts. This is mitigated by:

化学反応の分析

Types of Reactions

2,6-Bis(2-(diethylamino)ethoxy)anthraquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other derivatives.

Reduction: Reduction reactions can convert the compound into hydroquinones.

Substitution: The diethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions include:

Oxidation: Quinones and related derivatives.

Reduction: Hydroquinones.

Substitution: Compounds with different functional groups replacing the diethylamino groups.

科学的研究の応用

2,6-Bis(2-(diethylamino)ethoxy)anthraquinone has diverse applications in scientific research, including:

Chemistry: Used as a dye and a reagent in various chemical reactions.

Biology: Employed in staining techniques for microscopy and other biological assays.

Medicine: Investigated for its potential anticancer properties due to its ability to interact with cellular proteins.

Industry: Widely used in the textile industry for dyeing synthetic fibers.

作用機序

The mechanism of action of 2,6-Bis(2-(diethylamino)ethoxy)anthraquinone involves its interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cellular metabolism, contributing to its potential anticancer effects .

類似化合物との比較

Substituent Effects on Solubility and Phase Behavior

Substituents on anthraquinones critically impact solubility and phase transitions:

- Methoxy vs. Hydroxy Groups: In -bis(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)anthraquinone (B) lacks lower critical solution temperature (LCST) behavior, unlike its methoxy-substituted analog (A). This highlights how even minor substituent changes (e.g., -OH to -OCH₃) disrupt intermolecular interactions necessary for thermoresponsiveness .

- Diethylaminoethoxy Groups: The target compound’s diethylaminoethoxy substituents, being bulkier and more polar than methoxy or hydroxy groups, may enhance solubility in polar organic solvents or aqueous media at specific pH levels. For example, 2,6-DPPEAQ (a phosphonate-functionalized anthraquinone) achieves high solubility (>0.25 M) in near-neutral pH aqueous solutions due to its ionic phosphonate groups .

Table 1: Solubility and Substituent Comparison

Electronic and Electrochemical Properties

Anthraquinones with electron-withdrawing or donating substituents exhibit tunable redox potentials and intramolecular charge transfer (ICT):

- 2,6-Diaryl Anthraquinones (): Substituents like phenyl or thienyl groups induce ICT, leading to long-wavelength absorption (400–500 nm) and fluorescence in the yellow-orange region.

- Redox Flow Battery Performance: 2,6-DPPEAQ demonstrates a low capacity fade rate (0.00036% per cycle) due to its stable phosphonate groups. In contrast, 15D3GAQ with triethylene glycol substituents shows capacity fading in carbonate solvents, attributed to side reactions . The target compound’s diethylamino groups could improve stability in non-aqueous systems but may hydrolyze in acidic conditions.

Key Research Findings and Implications

Substituent-Driven Solubility: Bulky, ionic, or polar groups (e.g., phosphonate, triethylene glycol) significantly improve solubility for energy storage applications. The diethylaminoethoxy groups may offer a balance between organic and aqueous solubility .

Electron-Accepting Capacity: Anthraquinones with conjugated substituents (e.g., diaryl groups) show promise in organic electronics. The target compound’s diethylaminoethoxy groups could further modulate electron affinity for optoelectronic devices .

Biological Specificity: Substituent stereochemistry and chain length critically determine biological activity. For example, dibutyl vs. diethylamino groups in yield divergent RES modulation .

生物活性

2,6-Bis(2-(diethylamino)ethoxy)anthraquinone is a synthetic anthraquinone derivative notable for its unique substitution pattern, which enhances both its solubility and biological activity. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, effects on different cell types, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,6-Bis(2-(diethylamino)ethoxy)anthraquinone contributes significantly to its biological properties. The presence of diethylamino groups enhances its lipophilicity, potentially improving cellular uptake and bioavailability. The anthraquinone core is known for various biological activities, including anticancer and antimicrobial properties.

The biological activity of 2,6-Bis(2-(diethylamino)ethoxy)anthraquinone can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : Similar to other anthraquinones, this compound may interfere with the protein synthesis machinery in bacterial cells, leading to growth inhibition.

- Induction of Apoptosis : Studies suggest that anthraquinones can activate apoptotic pathways in cancer cells. This may involve the modulation of Bcl-2 family proteins and activation of caspases.

- Antioxidant Activity : Anthraquinones exhibit antioxidant properties by scavenging reactive oxygen species (ROS), which can protect cells from oxidative stress.

Anticancer Activity

Research indicates that 2,6-Bis(2-(diethylamino)ethoxy)anthraquinone has significant anticancer potential. For instance:

- Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax.

| Cell Line | Concentration (µM) | Apoptosis Rate (%) |

|---|---|---|

| K562 | 100 | 60 |

| HCT116 | 50 | 36.1 |

| AGS | <0.07 | >50 |

- Animal Models : In vivo studies have demonstrated tumor growth inhibition in xenograft models treated with this compound.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Bacterial Inhibition : It has been reported to exhibit activity against antibiotic-resistant strains by disrupting bacterial cell wall synthesis.

- Mechanistic Insights : By binding to bacterial ribosomes, it inhibits protein synthesis, similar to other known antibiotics.

Case Studies

- Study on K562 Cells : A study demonstrated that treatment with 2,6-Bis(2-(diethylamino)ethoxy)anthraquinone resulted in significant apoptosis in K562 cells through the activation of caspase pathways .

- Antimicrobial Efficacy : Research indicated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential in treating resistant infections .

- Antioxidant Properties : In a comparative study with other anthraquinones, 2,6-Bis(2-(diethylamino)ethoxy)anthraquinone demonstrated superior free radical scavenging activity, suggesting its role as a potent antioxidant .

Q & A

Q. What are the recommended synthetic routes for preparing 2,6-Bis(2-(diethylamino)ethoxy)anthraquinone, and how can purity be optimized?

A convergent synthetic scheme is commonly employed, involving the preparation of diamido-azide anthraquinone scaffolds followed by coupling with functionalized side chains (e.g., amino acids or dipeptides). Purity optimization requires rigorous HPLC analysis (≥96.0 area%) and nitrogen content validation to confirm stoichiometric integrity . Post-synthesis purification via recrystallization or column chromatography is advised, with solvent selection tailored to solubility profiles (e.g., polar aprotic solvents for intermediates) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Use a combination of NMR (¹H/¹³C) for functional group verification, UV-Vis spectroscopy to assess π-conjugation effects (e.g., absorbance peaks near 300–500 nm for anthraquinones), and X-ray crystallography for solid-state conformation analysis . Electrochemical methods like cyclic voltammetry can elucidate redox potentials, particularly if the compound is studied for energy storage applications .

Q. What solubility considerations are critical for experimental design?

The compound’s solubility is pH-dependent due to its diethylaminoethoxy groups. At neutral pH, it may exhibit limited aqueous solubility but dissolves readily in dimethyl sulfoxide (DMSO) or dichloromethane. For aqueous applications (e.g., flow batteries), adjust pH to ≥9 to deprotonate amino groups and enhance solubility .

Advanced Research Questions

Q. How does 2,6-Bis(2-(diethylamino)ethoxy)anthraquinone perform in redox flow battery systems, and what factors influence its stability?

In near-neutral pH flow batteries, derivatives like 2,6-DPPEAQ demonstrate exceptional capacity retention (0.00036% per cycle) due to phosphonate stabilization, which mitigates molecular degradation. Key factors include:

Q. What computational strategies can predict the compound’s reactivity in catalytic or biological systems?

Q. How do structural modifications (e.g., amino acid conjugates) alter the compound’s bioactivity or material properties?

Conjugation with amino acids (e.g., lysine or glycine) enhances aqueous dispersibility and targets specific biological pathways. For example:

- Lysine conjugates : Improve cellular uptake via receptor-mediated endocytosis.

- Dipeptide linkages : Introduce pH-responsive cleavage sites for controlled drug release . Experimental validation requires in vitro assays (e.g., cytotoxicity studies) and spectroscopic monitoring of degradation kinetics .

Methodological Best Practices

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods for powder handling to prevent inhalation of particulates .

- Storage : Keep in light-resistant containers at controlled room temperature (20–25°C) to prevent photodegradation .

Q. How can researchers resolve contradictions in reported electrochemical data for anthraquinone derivatives?

Discrepancies often arise from variations in electrolyte composition or reference electrodes. Standardize testing conditions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。